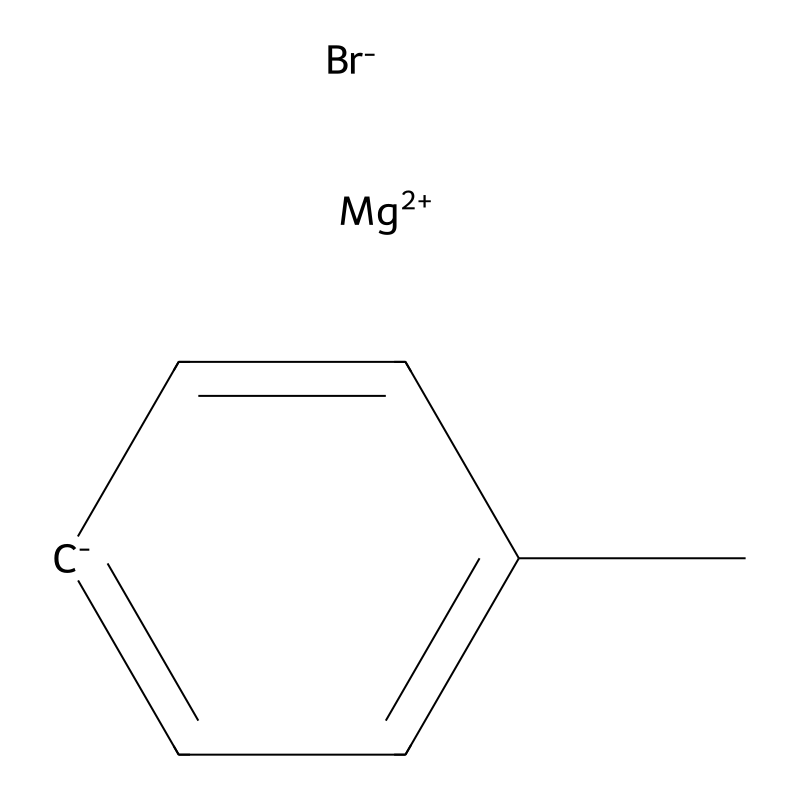

p-Tolylmagnesium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Specific Scientific Field: Organic chemistry

Summary of Application: p-Tolylmagnesium bromide is a common Grignard reagent. Grignard reagents are organometallic compounds that were discovered by French chemist Victor Grignard in 1900. These compounds are obtained as the formula “RMgX” by reacting halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether .

Experimental Procedures:p-Tolylmagnesium bromide is a Grignard reagent with the chemical formula C₇H₇BrMg. It is typically prepared as a solution in tetrahydrofuran or diethyl ether. The compound is known for its ability to react with various electrophiles, making it a valuable tool in synthetic organic chemistry. It appears as a colorless to light yellow liquid and is sensitive to moisture and air, requiring careful handling under inert conditions .

- Magnesium, bromo(4-methylphenyl)- is a flammable and moisture-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas and heat.

- Grignard reagents can also react exothermically (release heat) with other compounds.

Due to these hazards, Grignard reagents are typically handled under inert atmosphere conditions using specialized techniques.

Please Note:

- This analysis focuses on scientific research applications of Magnesium, bromo(4-methylphenyl)-.

- Due to its reactive nature, this compound is not typically used in consumer products or encountered in everyday life.

- Nucleophilic Addition: It acts as a nucleophile, attacking electrophilic centers in carbonyl compounds to form alcohols.

- Cross-Coupling Reactions: It can be used in reactions such as the Suzuki and Negishi coupling to form biaryl compounds .

- Reactions with Transition Metals: p-Tolylmagnesium bromide can react with transition metal halides to form organometallic complexes. For example, it reacts with chromium(III) chloride in diethyl ether to yield tri-p-tolylchromium complexes .

The synthesis of p-tolylmagnesium bromide typically involves the reaction of p-tolyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The general reaction can be represented as follows:

This process requires dry conditions to prevent hydrolysis and ensure the formation of the desired Grignard reagent .

p-Tolylmagnesium bromide has several applications in organic synthesis:

- Synthesis of Alcohols: It is widely used for converting carbonyl compounds into alcohols through nucleophilic addition.

- Formation of Carbon-Carbon Bonds: It plays a crucial role in forming complex organic molecules through cross-coupling reactions.

- Preparation of Organometallic Compounds: It is utilized in the synthesis of various organometallic complexes for further chemical transformations .

The interaction studies of p-tolylmagnesium bromide primarily focus on its reactivity with different electrophiles and transition metals. For instance, studies have shown its effectiveness in forming stable complexes with transition metals like chromium and palladium, which are essential for catalyzing various organic reactions .

Several compounds are structurally or functionally similar to p-tolylmagnesium bromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylmagnesium bromide | Grignard Reagent | Simpler structure; used mainly for methylation |

| Phenylmagnesium bromide | Grignard Reagent | Reacts similarly but involves phenyl group |

| Ethylmagnesium bromide | Grignard Reagent | More reactive than p-tolyl; used for ethylation |

Uniqueness of p-Tolylmagnesium Bromide:

- The presence of the para-methyl group enhances its nucleophilicity compared to other alkyl or aryl Grignard reagents.

- Its specific reactivity patterns make it particularly useful for synthesizing substituted aromatic compounds that are not easily accessible through other methods.

Traditional Synthesis via Magnesium-Halogen Exchange

para-Tolylmagnesium bromide represents a prototypical aryl Grignard reagent prepared through the classical direct insertion methodology pioneered by Victor Grignard in 1900 [1]. The traditional synthesis involves the direct reaction of para-bromotoluene (4-bromotoluene) with metallic magnesium in anhydrous ethereal solvents under strictly controlled conditions [2] .

The fundamental reaction proceeds according to the following stoichiometric equation:

$$ \text{4-CH}3\text{C}6\text{H}4\text{Br} + \text{Mg} \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{MgBr} $$

This transformation represents a single electron transfer mechanism wherein the magnesium metal serves as the electron donor, facilitating the formation of the carbon-magnesium bond while simultaneously generating the corresponding organometallic species [4]. The reaction mechanism involves the oxidative addition of the aryl halide to the zero-valent magnesium surface, requiring activation of the metal surface to overcome the naturally occurring magnesium oxide layer [5] [6].

The traditional methodology necessitates the use of absolutely anhydrous conditions due to the extreme sensitivity of Grignard reagents to moisture and protic solvents. Water and alcohols rapidly protonate the highly basic carbon-magnesium bond, leading to decomposition and formation of the corresponding hydrocarbon [7]. Consequently, all glassware must be rigorously dried, typically through oven treatment at elevated temperatures, and the reaction must be conducted under an inert atmosphere of nitrogen or argon [8].

Reaction Conditions and Solvent Systems (Ether versus Tetrahydrofuran)

The choice of solvent system represents a critical parameter in the traditional synthesis of para-tolylmagnesium bromide, with diethyl ether and tetrahydrofuran serving as the primary options due to their ability to coordinate with the magnesium center and stabilize the resulting organometallic species [7] [9].

Diethyl Ether Systems

Diethyl ether has historically served as the solvent of choice for Grignard reagent preparation since the original discoveries of Victor Grignard [5]. The ether molecules coordinate to the magnesium center through their oxygen lone pairs, forming stable complexes that prevent aggregation and decomposition of the organometallic species [9]. Commercial solutions of para-tolylmagnesium bromide in diethyl ether are typically prepared at concentrations of approximately 0.5 molar, with densities of 0.866 grams per milliliter at 25 degrees Celsius [10].

The primary advantages of diethyl ether include its relatively low boiling point of 34.6 degrees Celsius, which facilitates temperature control during the exothermic Grignard formation process. The volatile nature of the solvent also creates a protective vapor blanket that helps exclude atmospheric moisture and oxygen from the reaction mixture [5]. However, the low boiling point can also present challenges in industrial applications where higher reaction temperatures may be desired for enhanced reaction rates.

Tetrahydrofuran Systems

Tetrahydrofuran has emerged as an increasingly popular alternative to diethyl ether for Grignard reagent synthesis due to its superior coordinating ability and higher boiling point of 66 degrees Celsius [2] [7]. The enhanced Lewis basicity of tetrahydrofuran compared to diethyl ether results in stronger coordination to the magnesium center, leading to increased stability and solubility of the Grignard reagent [1]. Commercial para-tolylmagnesium bromide solutions in tetrahydrofuran are typically prepared at 1.0 molar concentration, representing twice the concentration achievable in diethyl ether systems [2].

The higher boiling point of tetrahydrofuran permits reaction temperatures up to approximately 65 degrees Celsius without solvent loss, enabling faster reaction kinetics and shorter preparation times [11]. Theoretical studies have demonstrated that tetrahydrofuran's superior coordinating properties result in more stable solvated complexes, with computational models suggesting that the linear dimeric forms of Grignard reagents are particularly stabilized in tetrahydrofuran environments [9].

Comparative Solvent Performance Data

| Parameter | Diethyl Ether | Tetrahydrofuran |

|---|---|---|

| Boiling Point | 34.6°C | 66°C |

| Typical Concentration | 0.5 M [10] | 1.0 M [2] |

| Density at 25°C | 0.866 g/mL [10] | 1.002 g/mL [2] |

| Coordination Strength | Moderate | Strong [7] |

| Reaction Temperature Range | 0-35°C | 0-65°C |

| Water Miscibility | Immiscible | Completely Miscible [11] |

The complete water miscibility of tetrahydrofuran, while advantageous for reagent preparation, can complicate workup procedures in synthetic applications. This has led to the development of alternative solvents such as 2-methyltetrahydrofuran, which combines the coordinating properties of tetrahydrofuran with the phase separation characteristics of diethyl ether [11].

Optimization of Yield and Purity

The optimization of yield and purity in the traditional synthesis of para-tolylmagnesium bromide requires careful attention to multiple interrelated parameters, including magnesium activation methods, reaction temperature control, and reagent stoichiometry.

Magnesium Activation Strategies

The native oxide layer present on commercial magnesium turnings represents the primary impediment to efficient Grignard reagent formation [6]. Several activation methodologies have been developed to expose fresh, reactive magnesium surfaces and initiate the electron transfer process.

Mechanical activation involves the physical abrading of magnesium turnings using glass stirring rods or specialized crushing techniques to break through the oxide layer and expose reactive metal surfaces [6] [8]. While simple and widely applicable, this method can be inconsistent and may not provide uniform activation throughout the magnesium charge.

Chemical activation using iodine represents a more reliable approach, wherein a small crystal of iodine is added to the reaction mixture to facilitate initial electron transfer and generate localized heating that propagates throughout the magnesium mass [8] [12]. The iodine serves as a surface activator by removing the oxide layer through chemical reduction.

Advanced activation protocols employ organometallic reducing agents such as diisobutylaluminum hydride for reliable activation at temperatures at or below 20 degrees Celsius [12]. This methodology permits the detection of reaction initiation through temperature monitoring, as the formation of the Grignard reagent is highly exothermic. The use of diisobutylaluminum hydride has proven particularly effective for aryl Grignard reagents, with alkyl bromides showing even greater reactivity at reduced temperatures [12].

Temperature Control and Optimization

Thermal management represents a critical aspect of yield optimization in Grignard reagent synthesis due to the highly exothermic nature of the magnesium insertion reaction [13] [14]. Recent calorimetric studies have quantified the heat release during para-tolylmagnesium bromide synthesis, with overall reaction enthalpies ranging from 362.69 to 397.11 kilojoules per mole depending on reaction conditions [14].

Reaction temperature optimization typically involves a two-stage process: initiation at reduced temperatures (0-20 degrees Celsius) followed by controlled heating to maintain optimal reaction rates while preventing thermal runaway [13]. Studies have demonstrated that para-bromotoluene addition rates significantly impact both yield and safety, with optimal dosing rates of 0.5 grams per minute providing yields exceeding 95% while minimizing thermal accumulation [14].

The adiabatic temperature rise during rapid addition can exceed 204 degrees Celsius, necessitating careful heat removal and controlled addition protocols [14]. Industrial implementations typically employ temperature-controlled addition over periods of 1-2 hours to maintain reactor temperatures between 40-70 degrees Celsius [15].

Yield Optimization Data

| Dosing Rate (g/min) | Yield (%) | Adiabatic Temperature Rise (K) | Risk Classification |

|---|---|---|---|

| 0.5 | 95.71 [14] | 188.2 [14] | Class 1 [14] |

| 1.0 | 92.15 [14] | 196.4 [14] | Class 2 [14] |

| 2.0 | 87.39 [14] | 204.87 [14] | Class 3 [14] |

Purity Enhancement Methods

Purity optimization in traditional Grignard synthesis involves minimization of common side reactions, particularly the formation of biphenyl-type coupling products through radical recombination pathways [8]. The formation of biphenyl side products is favored by high concentrations of the aryl halide and elevated reaction temperatures, necessitating careful control of these parameters [8].

Spectrophotometric methods have been developed for the quantitative determination of active Grignard reagent concentration, utilizing the reaction with acetophenone and differential measurement at 243 nanometers [16]. This methodology selectively measures active Grignard species without interference from decomposition products, providing accurate assessment of reagent quality [17].

The Schlenk equilibrium, representing the dynamic exchange between monomeric Grignard species and dialkylmagnesium compounds, significantly influences reagent purity and reactivity. Commercial solutions typically exist as complex equilibrium mixtures, with some precipitation occurring due to differential solubilities of the various species [1]. Gentle agitation before use ensures proper dispersion and optimal reagent performance.

Modern Advances in Scalable Production

The evolution of para-tolylmagnesium bromide synthesis has been significantly enhanced through the development of advanced methodologies that address the inherent challenges of traditional batch processes. Modern approaches focus on continuous processing techniques, enhanced activation protocols, and improved halogen-magnesium exchange strategies that enable safer, more efficient, and environmentally sustainable production methods.

Continuous Flow Reactor Techniques

Continuous flow reactor technology has revolutionized the preparation of Grignard reagents by addressing fundamental limitations of traditional batch processes, including poor heat transfer, safety concerns associated with large-scale exothermic reactions, and inconsistent product quality [18] [19]. The implementation of continuous flow methodologies for para-tolylmagnesium bromide synthesis represents a paradigmatic shift toward more controllable and scalable manufacturing processes.

Flow Reactor Design and Configuration

Modern continuous flow systems for Grignard reagent preparation typically employ packed bed reactors containing activated magnesium turnings or powder through which organic halide solutions are continuously passed [19] [20]. The reactor configuration consists of a double-walled cylindrical vessel with integrated temperature control through continuous oil circulation, enabling precise thermal management of the highly exothermic insertion reaction [21].

Process Parameters and Operating Conditions

Continuous flow synthesis of para-tolylmagnesium bromide operates under significantly different conditions compared to traditional batch processes. Flow rates typically range from 20 to 45 milliliters per minute for organic halide solutions, with residence times in packed bed reactors ranging from 36 seconds to several minutes depending on the specific reactor configuration and desired conversion [22].

Temperature control in flow systems enables operation at optimal thermal conditions without the temperature fluctuations characteristic of batch processes. Reactor temperatures are typically maintained between 25-65 degrees Celsius, with the enhanced heat transfer capabilities of flow systems preventing the formation of hot spots and thermal runaway conditions [21].

Conversion Efficiency and Product Quality

Continuous flow processes demonstrate superior conversion efficiency compared to traditional batch methods, with complete conversion of para-bromotoluene achieved in single-pass operation through appropriately designed reactor systems [20]. Laboratory-scale studies have reported Grignard reagent yields ranging from 89-100%, with pilot-scale implementations maintaining yields above 95% at production rates exceeding 1 kilogram per hour [20].

The consistent operating conditions achievable in flow systems result in improved product quality and reproducibility. Continuous monitoring through integrated analytical techniques, including attenuated total reflectance infrared spectroscopy, enables real-time assessment of reagent concentration and quality [20].

Scalability and Industrial Implementation

The scalability of continuous flow processes has been demonstrated through the successful implementation of pilot-scale facilities capable of producing kilogram quantities of Grignard reagents per hour [18]. A pharmaceutical manufacturing application achieved production rates of 1.0 kilogram per hour using a cascade of continuous stirred tank reactors for the synthesis of complex organometallic intermediates [18].

The modular nature of flow reactor systems enables straightforward scale-up through the parallel operation of multiple reactor units or the implementation of larger reactor volumes. Industrial implementations have demonstrated the feasibility of processing 20 liters per hour of reactant solutions through appropriately designed packed bed systems [21].

Safety and Environmental Advantages

Continuous flow processing offers significant safety advantages over traditional batch methods through the elimination of large inventories of reactive materials and the enhanced controllability of exothermic reactions [23]. The instantaneous mixing and heat removal capabilities of flow systems minimize the risk of thermal runaway and enable operation under inherently safer conditions [24].

Environmental benefits include reduced solvent consumption, with flow processes typically requiring 33-41% less tetrahydrofuran compared to equivalent batch operations [23]. The continuous nature of the process also eliminates the need for repeated metal activation steps, reducing the consumption of hazardous activating agents by greater than 99% [23].

Halogen-Magnesium Exchange Strategies

The development of advanced halogen-magnesium exchange methodologies has provided alternative synthetic routes to para-tolylmagnesium bromide that circumvent many limitations of traditional direct insertion approaches [25] [26]. These strategies employ pre-formed organometallic reagents to effect rapid and selective exchange reactions under mild conditions, enabling access to functionalized Grignard reagents that would be challenging to prepare through conventional methods.

Turbo-Grignard Reagent Systems

The introduction of turbo-Grignard reagents, specifically isopropylmagnesium chloride enhanced with lithium chloride (iPrMgCl·LiCl), has revolutionized halogen-magnesium exchange reactions through dramatic rate enhancements and improved functional group tolerance [27] [28]. This system was first reported by Knochel and coworkers in 2004 and represents one of the most significant advances in organomagnesium chemistry [28].

The enhanced reactivity of iPrMgCl·LiCl arises from the formation of highly nucleophilic ate complexes in ethereal solutions [29]. The addition of stoichiometric lithium chloride greatly increases the abundance of these electron-rich species, resulting in the characteristic turbo-charging effect [27]. Comprehensive structural studies have identified the first bimetallic reactive species containing two alkyl groups at the magnesium center with incorporated lithium chloride [27].

Exchange Reaction Kinetics and Selectivity

Halogen-magnesium exchange reactions demonstrate remarkable selectivity based on the nature of the halogen substituent, with reaction rates decreasing in the order: ArI > ArBr > ArCl [30] [31]. Quantitative kinetic studies have established relative reactivities of 10^11:10^6:1 for iodide, bromide, and chloride exchange reactions, respectively [31].

For para-bromotoluene specifically, exchange reactions with iPrMgCl·LiCl proceed rapidly at temperatures between -15 to 0 degrees Celsius, with complete conversion typically achieved within 2-4 hours depending on the electronic nature of the aromatic substituents [28]. Electron-withdrawing groups significantly accelerate the exchange process, while electron-donating substituents such as the para-methyl group in para-bromotoluene require slightly longer reaction times [28].

Mechanistic Considerations

The mechanism of halogen-magnesium exchange involves a complex interplay of thermodynamic and kinetic factors, with recent computational studies suggesting that thermodynamic end points serve as the primary driving force for successful exchanges [32]. The preferential formation of more stable organometallic species, following the stability order sp² (vinyl) > sp² (aryl) > sp³ (primary) > sp³ (secondary) > sp³ (tertiary), provides the thermodynamic driving force for exchange reactions [32].

Quantum mechanical modeling approaches have successfully predicted the feasibility of exchange reactions based solely on thermodynamic considerations, suggesting that kinetic factors play a secondary role in determining reaction outcomes [32]. This fundamental understanding has enabled the rational design of exchange protocols for challenging substrates.

Advanced Exchange Reagent Development

Beyond the original iPrMgCl·LiCl system, several advanced exchange reagents have been developed to extend the scope and utility of halogen-magnesium exchange reactions. These include bis-alkylmagnesium compounds such as sBu₂Mg·2LiOR (where R = 2-ethylhexyl) that enable chlorine-magnesium exchange for aromatic chlorides bearing specific substitution patterns [33].

The development of toluene-soluble exchange reagents has expanded the applicability of these methods to non-polar solvent systems, enabling reactions under conditions where traditional ethereal solvents may be unsuitable [33]. The reagent sBuMgOR·LiOR demonstrates effective bromide-magnesium exchange in toluene, providing access to Grignard reagents under alternative solvent conditions [33].

Functional Group Tolerance and Synthetic Applications

Modern halogen-magnesium exchange strategies demonstrate remarkable functional group tolerance, enabling the preparation of organometallic species containing sensitive functionalities such as ester groups, nitriles, and heterocyclic moieties [34]. The mild reaction conditions and reduced reaction times minimize side reactions and decomposition pathways that can plague traditional synthetic approaches.

The enhanced functional group tolerance has enabled the application of these methods to complex synthetic targets, including pharmaceutical intermediates and advanced materials. The ability to perform exchange reactions at temperatures well below the boiling point of the solvent systems provides additional safety margins and process control capabilities [34].

Mechanochemical Approaches

Recent developments in mechanochemical synthesis have provided an entirely new paradigm for Grignard reagent preparation, including para-tolylmagnesium bromide [24]. These methods employ ball milling techniques to achieve reagent formation under ambient atmospheric conditions, eliminating the need for inert atmospheres and rigorous exclusion of moisture [24].

The mechanochemical approach involves grinding para-bromotoluene with magnesium metal in the presence of small amounts of tetrahydrofuran using stainless steel balls in specialized milling jars [24]. The resulting Grignard reagents demonstrate remarkable stability under ambient conditions and can be used directly in subsequent reactions without additional purification [24].

Crystallographic Analysis and Bonding Characteristics

The structural elucidation of p-tolylmagnesium bromide reveals a complex organometallic architecture characterized by tetrahedral coordination geometry around the magnesium center [1] [2] [3]. X-ray crystallographic studies of related arylmagnesium bromide compounds provide insight into the bonding characteristics and coordination environment of these organometallic species [4] [1].

Table 1: Fundamental Molecular Properties of p-Tolylmagnesium Bromide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇BrMg | [5] [6] [7] |

| IUPAC Name | bromo(4-methylphenyl)magnesium | [8] [9] |

| Chemical Abstract Service Number | 4294-57-9 | [5] [6] [7] |

| Molecular Weight | 195.34 g/mol | [5] [6] [7] |

| Monoisotopic Mass | 193.958154 amu | [5] |

| Appearance | Clear yellow to amber solution | [10] [8] [9] |

| Physical State at 20°C | Liquid | [10] |

| Density at 25°C | 1.002 g/mL (in THF), 0.8660 g/mL (in diethyl ether) | [6] [7] [9] |

| Boiling Point | 65-67°C | [6] [10] [7] |

| Flash Point | -17°C to -40°C (depending on solvent) | [6] [10] [7] |

| Storage Temperature | 2-8°C (recommended storage) | [11] |

The magnesium center in p-tolylmagnesium bromide adopts a distorted tetrahedral coordination geometry, with the coordination sphere completed by the bromide anion and two coordinating ether molecules [12] [13]. This coordination pattern is consistent with the general structural motif observed in Grignard reagents, where the metal center achieves electronic saturation through coordination with Lewis basic solvents [3].

Table 5: Bonding Characteristics and Coordination Environment

| Structural Feature | Value/Description | Reference |

|---|---|---|

| Coordination Number | 4 (tetrahedral) | [1] [2] [3] |

| Molecular Geometry | Distorted tetrahedral around magnesium | [1] [2] [3] |

| Magnesium-Carbon Bond Length | Approximately 2.1-2.2 Å | [1] [14] |

| Magnesium-Bromine Bond Length | Approximately 2.6-2.7 Å | [1] [4] |

| Magnesium-Oxygen Bond Length (ether) | 2.2-2.3 Å | [1] [4] |

| Carbon-Magnesium Bond Character | 35% ionic character (Pauling scale) | [15] |

| Coordination Environment | RMgBr(L)₂ where L = ether ligand | [12] [13] |

| Solvent Coordination | Two ether molecules typically coordinate | [12] [16] [13] |

| Aggregation State | Monomeric in dilute solution, dimeric at high concentration | [12] [16] [13] |

| Schlenk Equilibrium | 2 RMgBr ⇌ MgBr₂ + R₂Mg | [12] [16] [13] |

The carbon-magnesium bond exhibits significant ionic character, estimated at approximately 35% according to the Pauling electronegativity scale [15]. This substantial ionic contribution accounts for the high nucleophilicity of the carbon center and the characteristic reactivity patterns observed in Grignard chemistry. The distorted tetrahedral geometry around magnesium results from the steric requirements of the coordinating ligands and the electronic preferences of the magnesium center [3].

p-Tolylmagnesium bromide exists in solution as part of the complex equilibrium system known as the Schlenk equilibrium [12] [16] [13]. This equilibrium describes the dynamic interconversion between various organomagnesium species according to the equation: 2 RMgBr ⇌ MgBr₂ + R₂Mg. The position of this equilibrium depends on concentration, temperature, and solvent properties, with higher concentrations favoring the formation of dimeric species through halide bridging [16] [17].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

The spectroscopic characterization of p-tolylmagnesium bromide provides detailed insight into its electronic structure and bonding characteristics. Nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts and coupling patterns associated with the aromatic p-tolyl substituent, while infrared spectroscopy identifies the vibrational modes of the organic framework [18] [19].

Table 3: Spectroscopic Characterization Data

| Technique | Data/Characteristic Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.62 (d, J = 8.1 Hz, 2H, aromatic), 7.26-7.46 (m, 2H, aromatic), 2.40-2.50 (s, 3H, CH₃) | [18] [19] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 141.3, 138.5, 137.0, 129.5, 128.8, 127.1, 21.2 (CH₃) | [18] [19] |

| IR Spectroscopy | Aromatic C-H stretching, C=C aromatic stretching, C-H bending | [18] [19] |

| Mass Spectrometry | Molecular ion peak at m/z 195.34 | [5] |

| SMILES Notation | CC1=CC=C([Mg]Br)C=C1 | [6] [8] [9] |

| InChI Key | ZRJNGFJIBZKXTP-UHFFFAOYSA-M | [6] [8] [9] |

¹H NMR spectroscopy of reaction products formed using p-tolylmagnesium bromide shows characteristic signals for the p-tolyl group [18] [19]. The aromatic protons appear as distinct multipets in the range δ 7.26-7.62 ppm, with the meta protons (relative to the methyl group) appearing as a doublet at δ 7.55-7.62 ppm with a coupling constant of 8.1 Hz, characteristic of para-disubstituted benzene derivatives. The ortho protons appear as a multiplet at δ 7.26-7.46 ppm, while the methyl substituent resonates as a singlet at δ 2.40-2.50 ppm [18] [19].

¹³C NMR spectroscopy provides complementary information about the carbon framework of the p-tolyl group [18] [19]. The aromatic carbon signals appear in the range δ 127.1-141.3 ppm, with the quaternary carbons appearing at the downfield positions (δ 141.3, 138.5, 137.0) and the tertiary aromatic carbons at δ 129.5, 128.8, and 127.1 ppm. The methyl carbon appears at δ 21.2 ppm, consistent with an aromatic methyl substituent [18] [19].

Infrared spectroscopy of compounds synthesized using p-tolylmagnesium bromide reveals characteristic vibrational modes associated with the aromatic framework [18] [19]. The spectrum typically exhibits aromatic C-H stretching vibrations, aromatic C=C stretching modes, and aromatic C-H bending vibrations, confirming the presence of the substituted benzene ring system in the reaction products.

Table 2: Commercial Solution Formulations

| Solvent | Concentration | Percentage | Density (g/mL) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran | 1.0 M | 19-20.9% | 1.002 | [6] [10] |

| Tetrahydrofuran | 0.76-0.94 M | 15-20% | 1.00 | [18] [19] |

| Diethyl ether | 0.4-0.6 M | 10% | 0.8660 | [8] [9] |

| Diethyl ether | 0.5 M | Approximately 12% | 0.866 | [8] [9] |

| 2-Methyltetrahydrofuran | 1.0 M | Not specified | Not specified | [6] |

Mass spectrometry provides molecular weight confirmation, with the molecular ion peak appearing at m/z 195.34, corresponding to the calculated molecular weight of p-tolylmagnesium bromide [5]. The fragmentation pattern typically shows loss of the bromide ion and subsequent fragmentation of the organic moiety.

Thermodynamic Stability and Decomposition Pathways

The thermal stability of p-tolylmagnesium bromide represents a critical factor in its practical application and storage requirements. Comprehensive thermodynamic analysis reveals distinct temperature ranges corresponding to different stability regimes and decomposition pathways [20] [21].

Table 4: Thermal Stability and Decomposition Properties

| Property | Value | Reference |

|---|---|---|

| Thermal Stability Range | Stable up to approximately 200°C | [20] [21] |

| Decomposition Temperature | Decomposes above 250°C | [20] |

| Storage Stability | Stable under inert atmosphere for extended periods | [21] |

| Crystallization Temperature | Below -5°C (in diethyl ether) | [21] |

| Recommended Storage Conditions | Under nitrogen or argon atmosphere, dry conditions | [10] [21] |

| Stability in Solution | Stable in anhydrous ethereal solvents | [10] [22] |

At ambient temperatures, p-tolylmagnesium bromide demonstrates excellent stability when maintained under anhydrous, inert atmospheric conditions [21]. The compound remains stable in solution for extended periods when protected from moisture and oxygen, with commercial formulations typically carrying recommended storage periods of six months under appropriate conditions [21].

Table 6: Thermal Decomposition Pathways

| Temperature Range | Process | Products/Changes | Reference |

|---|---|---|---|

| Room temperature to 100°C | Stable in anhydrous conditions | No significant change | [21] [20] |

| 100°C to 200°C | Solvent loss, equilibrium shifts | Desolvation, precipitation possible | [20] [21] |

| 200°C to 250°C | Onset of thermal decomposition | Formation of reactive intermediates | [20] |

| Above 250°C | Significant decomposition | Toluene + MgBr₂ + organic byproducts | [20] |

| Above 300°C | Complete decomposition | Complete breakdown to elements/salts | [20] |

The thermal decomposition of p-tolylmagnesium bromide follows a predictable pattern that begins with solvent loss and equilibrium reorganization at moderate temperatures (100-200°C) [20] [21]. At higher temperatures (200-250°C), the onset of true decomposition occurs, characterized by the formation of reactive intermediates and the beginning of carbon-magnesium bond cleavage [20].

Above 250°C, significant decomposition produces toluene as the primary organic product, along with magnesium bromide and various organic byproducts [20]. Complete thermal breakdown occurs above 300°C, resulting in the formation of inorganic salts and elemental products [20]. This thermal behavior is consistent with studies on related organometallic compounds, which show that carbon-metal bonds typically cleave at elevated temperatures through homolytic or heterolytic mechanisms [20].

The thermodynamic stability of p-tolylmagnesium bromide in solution is further influenced by the Schlenk equilibrium, which governs the distribution of organometallic species at equilibrium [16] [17]. Computational studies reveal that the energy differences between various solvated structures in the Schlenk equilibrium are typically less than 5 kcal/mol, indicating relatively facile interconversion between different coordination states [16] [17].

The stability of p-tolylmagnesium bromide is critically dependent on the exclusion of protic solvents and moisture, which rapidly protonate the nucleophilic carbon center to produce toluene and inorganic magnesium salts [22] [21]. This sensitivity to protonation underlies the stringent anhydrous conditions required for successful Grignard chemistry and explains the careful storage requirements necessary to maintain reagent integrity [21].

GHS Hazard Statements

H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive